N-(propan-2-yl)sulfamoyl fluoride
CAS No.: 65367-30-8
Cat. No.: VC4616306
Molecular Formula: C3H8FNO2S
Molecular Weight: 141.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65367-30-8 |
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Molecular Formula | C3H8FNO2S |
Molecular Weight | 141.16 |
IUPAC Name | N-propan-2-ylsulfamoyl fluoride |
Standard InChI | InChI=1S/C3H8FNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 |
Standard InChI Key | FYRMQZQDFNJVLW-UHFFFAOYSA-N |
SMILES | CC(C)NS(=O)(=O)F |
Introduction
Chemical Identity and Structural Features
N-(Propan-2-yl)sulfamoyl fluoride belongs to the sulfamoyl fluoride class, featuring a sulfonamide group () modified with an isopropyl substituent and a fluorine atom. Its structure is defined by the following attributes:
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Molecular formula:
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IUPAC name: Propan-2-ylsulfamoyl fluoride
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Structural representation:
The isopropyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Physicochemical Properties
Property | Value | Source |
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Molecular weight | 141.16 g/mol | |
Purity (commercial) | >95% | |
Solubility | Likely polar aprotic solvents | |
Stability | Hydrolytically sensitive |
The compound’s fluorine atom confers electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols) . Its stability in aqueous environments is limited, necessitating anhydrous handling conditions .
Biological Activity and Applications
Immunomodulatory Applications
Recent studies on sulfamoyl benzamidothiazoles highlight their ability to modulate NF-κB signaling, a pathway critical in inflammation and immune responses . Although untested for this specific compound, the sulfamoyl moiety’s electrophilic nature suggests potential interactions with cysteine residues in signaling proteins .
Chemical Biology and SuFEx Chemistry
Sulfamoyl fluorides are pivotal in click chemistry applications due to their stability and selective reactivity. For instance, they serve as intermediates in bioconjugation and probe synthesis . The SuFEx reaction enables efficient coupling with amines, forming sulfamides under mild conditions :
Comparative Analysis with Related Compounds
Compound | Structure | Key Features |
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Sulfamethoxazole | Aryl sulfonamide | Antibiotic, PABA antagonist |
N-Methylsulfamoyl fluoride | Methyl-substituted | Simpler alkyl chain, lower lipophilicity |
N-Benzylsulfamoyl fluoride | Benzyl-substituted | Enhanced CNS penetration potential |
N-(Propan-2-yl)sulfamoyl fluoride’s isopropyl group balances lipophilicity and steric bulk, potentially optimizing bioavailability compared to methyl or benzyl analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial folate enzymes or immune signaling pathways.
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Synthetic Optimization: Develop scalable, one-pot methodologies using SuFEx-compatible reagents .
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Biological Screening: Evaluate antimicrobial, anticancer, and immunomodulatory activities in vitro and in vivo.
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Formulation Strategies: Improve stability via prodrug design or encapsulation technologies.
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